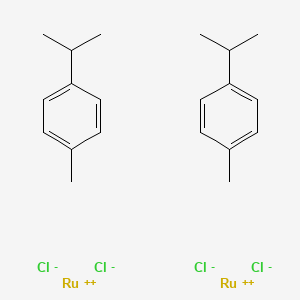

(Cymene)ruthenium dichloride dimer

Übersicht

Beschreibung

(Cymene)ruthenium dichloride dimer is an organometallic compound with the formula [(cymene)RuCl₂]₂. This red-colored, diamagnetic solid is a reagent in organometallic chemistry and homogeneous catalysis. It is structurally similar to (benzene)ruthenium dichloride dimer .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The dimer is prepared by the reaction of phellandrene with hydrated ruthenium trichloride. At high temperatures, [(cymene)RuCl₂]₂ exchanges with other arenes .

Industrial Production Methods: While specific industrial production methods are not detailed, the preparation typically involves the reaction of phellandrene with hydrated ruthenium trichloride under controlled conditions .

Analyse Chemischer Reaktionen

Types of Reactions: (Cymene)ruthenium dichloride dimer undergoes various reactions, including:

Substitution Reactions: Reacts with Lewis bases to form monometallic adducts, such as [(cymene)RuCl₂]₂ + 2 PPh₃ → 2 (cymene)RuCl₂(PPh₃).

Catalytic Reactions: Used in borrowing hydrogen catalysis, which involves the activation of alcohols towards nucleophilic attack.

Common Reagents and Conditions:

Lewis Bases: Such as triphenylphosphine (PPh₃).

Chelating Ligands: Such as TsDPEN-H for asymmetric transfer hydrogenation.

Major Products:

Monometallic Adducts: Such as (cymene)RuCl₂(PPh₃).

Catalysts: Such as (cymene)Ru(TsDPEN-H) for asymmetric transfer hydrogenation.

Wissenschaftliche Forschungsanwendungen

Hydrosilylation Catalyst

One of the primary applications of (cymene)ruthenium dichloride dimer is as a hydrosilylation catalyst . It facilitates the addition of silanes to alkenes and alkynes, enabling the formation of silyl ethers and esters. This reaction is particularly valuable for synthesizing various organosilicon compounds, which are essential in materials science and organic synthesis .

Synthesis of Primary Amines

The compound has been employed in the benign synthesis of primary amines through the reduction of nitriles. This method is notable for its environmental friendliness, requiring milder conditions compared to traditional methods .

N-Alkylation Reactions

Dichloro(p-cymene)ruthenium(II) dimer is also utilized for N-alkylation of amines and sulfonamides . This process involves the transfer of alkyl groups to nitrogen-containing compounds, which is crucial for synthesizing pharmaceuticals and agrochemicals .

Antitumor Activity

Recent studies have highlighted the potential of (cymene)ruthenium complexes as anticancer agents . Research indicates that these complexes exhibit selective cytotoxicity towards cancer cells, including melanoma and breast cancer cell lines, while sparing healthy cells . The mechanism involves inducing apoptosis in tumor cells, making it a promising avenue for cancer therapy.

Antimicrobial Properties

In addition to its antitumor effects, this compound has demonstrated antimicrobial properties. Compounds derived from this dimer have shown efficacy against various pathogens, suggesting potential applications in treating infections associated with malignancies .

Summary of Key Applications

Antitumor Efficacy Study

A study investigated the cytotoxic effects of various (cymene)ruthenium complexes on human cancer cell lines, including A375 (melanoma) and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited significant antiproliferative activity under hypoxic conditions, suggesting their potential use in targeted cancer therapies .

Hydrosilylation Mechanism Investigation

Research focusing on the mechanism of hydrosilylation catalyzed by this compound revealed insights into reaction pathways and product formation. The findings emphasized the efficiency of this catalyst in promoting reactions under mild conditions, highlighting its utility in green chemistry approaches .

Wirkmechanismus

The compound exerts its effects through the formation of monometallic adducts and catalysts. For example, treatment with chelating ligands like TsDPEN-H forms (cymene)Ru(TsDPEN-H), a catalyst for asymmetric transfer hydrogenation . The molecular targets and pathways involved include the activation of alcohols and the formation of pseudo-octahedral piano-stool structures .

Vergleich Mit ähnlichen Verbindungen

(Benzene)ruthenium dichloride dimer: Structurally similar but with benzene instead of cymene.

(Mesitylene)ruthenium dichloride dimer: Another more soluble derivative.

Uniqueness: (Cymene)ruthenium dichloride dimer is unique due to its specific reactivity with Lewis bases and its application in borrowing hydrogen catalysis .

Biologische Aktivität

(Cymene)ruthenium dichloride dimer, with the formula , is an organometallic compound that has garnered attention for its potential biological applications, particularly in cancer therapy and antimicrobial activity. This article explores its biological activity, including cytotoxicity, antibacterial properties, and its role as a catalyst in biological systems.

Structure and Properties

The compound is characterized by a red-colored, diamagnetic solid structure. It is known to participate in various chemical reactions, often serving as a precursor to more complex catalysts used in asymmetric transfer hydrogenation and other catalytic processes. Its structure allows for interactions with biological molecules, making it a candidate for therapeutic applications.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound and its derivatives against various cancer cell lines. A notable study assessed the cytotoxicity of ruthenium complexes incorporating substituted pyridine ligands in human embryonic kidney (HEK293T) and cervical cancer (HeLa) cells using the MTT assay.

Key Findings:

- Cytotoxicity Levels : The complexes demonstrated varying degrees of cytotoxicity, with some derivatives showing significantly higher activity than conventional chemotherapeutics like cisplatin. For instance, the ligand precursor showed higher cytotoxicity than cisplatin in both cell lines tested .

- Mechanism of Action : The proposed mechanism involves the formation of reactive species that damage cellular components, leading to apoptosis in cancer cells. The stability of these complexes in biological media was confirmed through UV-Vis spectroscopy and NMR studies .

Antimicrobial Activity

The antibacterial properties of this compound have also been investigated. Research indicates that ruthenium(II)-arene complexes exhibit higher antibacterial activities against Gram-positive bacteria compared to Gram-negative strains.

Comparative Antibacterial Activity:

| Complex | Gram-Positive Activity | Gram-Negative Activity |

|---|---|---|

| This compound | High | Moderate |

| Other Ruthenium Complexes | Varies | Low |

This differential activity suggests that the mechanism of action may involve disruption of bacterial membranes or interference with metabolic pathways specific to Gram-positive bacteria .

Case Studies and Research Findings

- Ruthenium p-Cymene Complexes : In a study examining various ruthenium p-cymene complexes, it was found that modifications to the ligand structure could enhance cytotoxicity against cancer cells. The introduction of functional groups significantly affected their biological activity, indicating that ligand design is crucial for optimizing therapeutic outcomes .

- Antimicrobial Studies : A series of studies focused on the synthesis of ruthenium(II)-arene complexes with thiosemicarbazones revealed promising antimicrobial properties. These compounds exhibited significant inhibition against selected bacterial strains, supporting their potential use as antimicrobial agents .

Eigenschaften

IUPAC Name |

1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrachloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H14.4ClH.2Ru/c2*1-8(2)10-6-4-9(3)5-7-10;;;;;;/h2*4-8H,1-3H3;4*1H;;/q;;;;;;2*+2/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXRNWSASWOFOT-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)C(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Ru+2].[Ru+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28Cl4Ru2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52462-29-0 | |

| Record name | Bis(dichloro(η6-p-cymene)ruthenium) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52462-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.